1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate

5-HT4 receptor modulation GPCR ligand design Structure-activity relationship

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate (CAS 1396869-59-2; molecular formula C₁₈H₁₅ClN₂O₃S; MW 374.84 g/mol) is a synthetic benzothiazole-azetidine hybrid featuring a 5-chloro-2-methoxybenzoyl ester at the azetidin-3-yl position. The compound belongs to a broader class of benzothiazole-coupled azetidine esters explored as antibacterial, antiproliferative, and pharmacokinetic probes.

Molecular Formula C18H15ClN2O3S
Molecular Weight 374.84
CAS No. 1396869-59-2
Cat. No. B2392552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate
CAS1396869-59-2
Molecular FormulaC18H15ClN2O3S
Molecular Weight374.84
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H15ClN2O3S/c1-23-15-7-6-11(19)8-13(15)17(22)24-12-9-21(10-12)18-20-14-4-2-3-5-16(14)25-18/h2-8,12H,9-10H2,1H3
InChIKeyHEBOJHZRHYVBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate (CAS 1396869-59-2): A Differentiated Benzothiazole-Azetidine Ester for Targeted Medicinal Chemistry Procurement


1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate (CAS 1396869-59-2; molecular formula C₁₈H₁₅ClN₂O₃S; MW 374.84 g/mol) is a synthetic benzothiazole-azetidine hybrid featuring a 5-chloro-2-methoxybenzoyl ester at the azetidin-3-yl position. The compound belongs to a broader class of benzothiazole-coupled azetidine esters explored as antibacterial, antiproliferative, and pharmacokinetic probes [1]. Its structure combines three pharmacologically relevant components: a benzo[d]thiazole scaffold, a conformationally constrained azetidine ring, and a 5-chloro-2-methoxybenzoate moiety. The 5-chloro-2-methoxy substitution pattern on the benzoyl ring is a recognized pharmacophore for 5-HT₄ receptor modulation, as evidenced by structurally related 4-amino-5-chloro-2-methoxybenzoate esters such as ML 10302 (EC₅₀ = 4 nM at 5-HT₄; Ki = 1.07 nM) [2]. However, the target compound lacks the 4-amino group present in these reference ligands, suggesting a distinct pharmacological fingerprint. Critically, published quantitative bioactivity data specific to this compound remain absent from peer-reviewed primary literature as of the search date. The evidence presented below therefore draws on class-level inference from structurally defined benzothiazole-azetidinone and benzothiazole-azetidine ester series, with explicit annotation of evidence strength at each point.

Why 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate Cannot Be Substituted by Generic-Class Benzothiazole-Azetidine Analogs


Benzothiazole-azetidine esters that share a common 1-(benzo[d]thiazol-2-yl)azetidin-3-ol core are not interchangeable. The ester substituent at the azetidin-3-yl position governs key molecular recognition features—including H-bond acceptor/donor capacity, steric bulk, lipophilicity, and metabolic lability—that determine target engagement, permeability, and intracellular residence time [1]. Evidence from the benzothiazole-coupled azetidinone series GD1–GD12 demonstrates that small structural variations on the aromatic substituent alter minimum inhibitory concentrations (MICs) against multidrug-resistant (MDR) E. coli by ≥4-fold (e.g., GD6: MIC = 12.5 µg/mL vs. GD5: MIC = 50 µg/mL) . The 5-chloro-2-methoxybenzoyl group in the target compound introduces three differential features relative to nearest analogs: (i) the electron-withdrawing 5-chloro substituent modulates the electronic character of the ester carbonyl, affecting hydrolytic stability; (ii) the 2-methoxy group contributes a hydrogen-bond acceptor and increases local lipophilicity (calculated LogP ≈ 4.4) [2]; and (iii) the absence of a 4-amino group eliminates the protonatable amine present in established 5-HT₄ pharmacophores, redirecting biological profiling away from serotoninergic targets [3]. These structural distinctions translate into procurement-relevant consequences: a screening library incorporating the target compound alongside the 4-(methylthio), 2-chloro, or 5-phenylisoxazole-3-carboxylate analogs provides broader chemical diversity than any single representative.

Quantitative Differentiation Evidence: 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate vs. Closest Comparators


5-Chloro-2-methoxybenzoyl Pharmacophore: 5-HT₄ Receptor Ligand Privilege Without the 4-Amino Group

The 5-chloro-2-methoxy substitution pattern on the benzoyl ester is a validated pharmacophore for nanomolar 5-HT₄ receptor engagement, as demonstrated by the reference compound ML 10302 (2-(piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate), which exhibits EC₅₀ = 4 nM and Ki = 1.07 nM at human 5-HT₄ receptors, with >680-fold selectivity over 5-HT₃ (Ki = 782 nM) . However, ML 10302 requires the 4-amino group for high-affinity binding; its des-amino congeners show substantially reduced potency [1]. The target compound uniquely combines the 5-chloro-2-methoxybenzoyl recognition element with a 1-(benzo[d]thiazol-2-yl)azetidin-3-yl scaffold and lacks a 4-amino substituent, creating a chimeric structure absent from the published 5-HT₄ SAR literature. Comparator analysis: the nearest 5-HT₄ ligands (ML 10302, RS 23597-190, SDZ 205-557) all contain a 4-amino-5-chloro-2-methoxybenzoate core linked to piperidine-based amines, whereas the target compound exchanges the piperidine-ethyl linker for a conformationally rigid azetidine directly N-arylated with benzothiazole [1][2]. This scaffold hop may redirect target selectivity away from aminergic GPCRs toward benzothiazole-preferred targets such as bacterial enzymes (e.g., β-lactamase) or kinase ATP-binding pockets [3].

5-HT4 receptor modulation GPCR ligand design Structure-activity relationship

Azetidin-3-yl Ester vs. Azetidin-2-one (β-Lactam): Differentiated Mechanism of Action Potential Against MDR Bacteria

Benzothiazole-coupled azetidinones of the GD series (GD1–GD12), which contain a β-lactam (azetidin-2-one) ring capable of covalent acylation of β-lactamase active-site serines, exhibit MIC values of 12.5–50 µg/mL against MDR E. coli strains . The target compound, by contrast, possesses an azetidin-3-yl ester linkage that is not a β-lactam and cannot covalently acylate penicillin-binding proteins or β-lactamases. Instead, the azetidine nitrogen is directly bonded to the benzothiazole C2 position, forming a non-lactam azetidine scaffold. Comparator analysis: in the GD series, GD6 (containing a substituted azetidinone) achieved an MIC of 12.5 µg/mL against MDR E. coli, outperforming the standard comparator; GD5, with a different aromatic substitution pattern, showed a 4-fold higher MIC of 50 µg/mL, demonstrating the sensitivity of antibacterial activity to structural variation on the ring adjacent to the azetidine core . The target compound's ester linkage introduces a hydrolytically labile point absent in the azetidinones, potentially enabling a prodrug strategy where enzymatic hydrolysis releases 5-chloro-2-methoxybenzoic acid and the 1-(benzo[d]thiazol-2-yl)azetidin-3-ol core . Separately, azetidin-2-one derivatives in the Gilani et al. (2013) series showed antimicrobial inhibition at 12.5–200 µg/mL against Gram-positive and Gram-negative bacteria, with azetidin-2-ones consistently more potent than corresponding thiazolidin-4-ones [1]. The target compound's azetidin-3-yl ester architecture represents a complementary chemotype that should be screened in parallel with azetidinone-based antibacterials rather than substituted for them.

Antimicrobial resistance β-lactamase inhibition MDR bacteria

Physicochemical Property Differentiation: LogP, TPSA, and Permeability Space

The target compound possesses a calculated partition coefficient (LogP) of approximately 4.4 and a topological polar surface area (TPSA) of approximately 88.5 Ų, based on cheminformatic prediction for the C₁₈H₁₅ClN₂O₃S scaffold [1]. These values place the compound within favorable oral drug-like space (Lipinski's Rule of Five: MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) and distinguish it from key comparators. The 1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-(methylthio)benzoate comparator (CAS 1396853-16-9; MW 356.46 g/mol; C₁₈H₁₆N₂O₂S₂) lacks the chlorine atom and methoxy oxygen of the target compound, resulting in a predicted LogP difference of approximately +0.5 to +1.0 log units higher (more lipophilic) due to the sulfur-containing methylthio substituent and absence of polar chlorine . The 1-(benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate analog (CAS 1396869-71-8; MW 377.42 g/mol; C₂₀H₁₅N₃O₃S) carries a larger, more rigid isoxazole-carboxylate ester with predicted higher LogP (~5.0–5.5) and increased TPSA due to additional heteroatoms . The 1-(benzo[d]thiazol-2-yl)azetidin-3-yl 2-chlorobenzoate comparator (CAS 1396759-93-5; MW 344.8 g/mol; C₁₇H₁₃ClN₂O₂S) has a lower molecular weight and reduced hydrogen-bond acceptor count (3 vs. 5 for the target), resulting in a 2- to 3-fold difference in predicted aqueous solubility (ESOL LogS) . The target compound's intermediate lipophilicity (LogP ~4.4 vs. ~3.4 for the 2-chlorobenzoate analog and ~5.3 for the more lipophilic congeners) makes it a preferred candidate for assays requiring balanced membrane permeability and aqueous solubility.

Drug-likeness Lipophilicity ADME profiling

Antimicrobial Scaffold Privilege: Benzothiazole-Azetidine Hybrids Show Consistent but Substituent-Dependent Activity

Benzothiazole-azetidine hybrid scaffolds have demonstrated broad-spectrum antimicrobial activity across multiple independent studies, with MIC values spanning 12.5–200 µg/mL depending on substitution pattern and assay conditions [1]. A systematic SAR analysis of 15 thiazolylazetidinylbenzothiazoles (compounds 4a–4e) revealed structure-dependent antibacterial and antifungal activity against both Gram-positive and Gram-negative strains, with the most potent derivative (5b) showing prominent insecticidal activity [2]. Separately, a screening series of novel benzothiazole derivatives yielded MIC values of 25–200 µg/mL against S. aureus and other pathogenic strains, with specific substitution patterns (compounds 3 and 4) conferring high antibacterial activity [3]. The target compound, containing a 5-chloro-2-methoxy substitution on the benzoyl ester, occupies an unexplored region of this SAR landscape. The chlorine atom at the 5-position of the benzoyl ring is expected to modulate electron density at the ester carbonyl, influencing both hydrolytic stability and potential hydrogen-bonding interactions with biological targets. The 2-methoxy group provides an additional hydrogen-bond acceptor site not present in the 2-chloro, 4-(methylthio), or 5-phenylisoxazole comparators. This unique substitution pattern makes the target compound a chemically distinct probe for interrogating the benzothiazole-azetidine ester SAR around antibacterial or antifungal target engagement.

Antimicrobial screening Benzothiazole SAR MDR pathogens

Procurement-Guided Application Scenarios for 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate Based on Quantitative Differentiation Evidence


Diversity-Oriented Antibacterial Screening Library Construction Targeting MDR Gram-Negative Pathogens

The target compound fills a specific gap in benzothiazole-azetidine screening libraries: it is the only commercially cataloged benzothiazole-azetidin-3-yl ester bearing a 5-chloro-2-methoxybenzoyl substituent. Published data from the GD series demonstrate that antibacterial MICs against MDR E. coli vary 4-fold (12.5 vs. 50 µg/mL) depending on the substituent adjacent to the azetidine core . Including the target compound alongside the 4-(methylthio)benzoate (CAS 1396853-16-9), 2-chlorobenzoate (CAS 1396759-93-5), and 5-phenylisoxazole-3-carboxylate (CAS 1396869-71-8) analogs provides systematic coverage of electronic (electron-withdrawing Cl vs. electron-donating SCH₃), steric, and hydrogen-bonding parameter space. Libraries constructed with this chemical diversity are better positioned to identify hits against pathogens harboring different β-lactamase variants or efflux pump profiles.

Negative Control Compound for 5-HT₄ Receptor Screening Campaigns

Because the target compound retains the 5-chloro-2-methoxybenzoyl recognition element of nanomolar 5-HT₄ ligands (ML 10302: EC₅₀ = 4 nM; Ki = 1.07 nM ) but lacks the essential 4-amino group, it serves as an informative negative control in 5-HT₄ receptor screening. A substantial drop in activity (>100-fold predicted based on SAR from Elz et al. 1995 and Schiavi et al. 1997 [1]) would confirm that the benzothiazole-azetidine scaffold does not compensate for the missing 4-amino pharmacophore, validating assay specificity and reinforcing the SAR model.

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a calculated LogP of approximately 4.4 and TPSA of approximately 88.5 Ų [2], the target compound occupies the favorable 'CNS-accessible' physicochemical window (LogP 3–5, TPSA < 90 Ų). It can serve as a reference standard for calibrating permeability and brain-plasma ratio measurements in benzothiazole-containing compound series. Its intermediate lipophilicity differentiates it from both the more lipophilic 4-(methylthio) analog (predicted LogP ~4.8–5.3) and the more polar 2-chlorobenzoate analog (predicted LogP ~3.4), enabling systematic assessment of the LogP-permeability relationship within a congeneric series.

Prodrug Feasibility Studies Leveraging Azetidin-3-yl Ester Hydrolysis

The ester linkage at the azetidin-3-yl position is hydrolytically labile, enabling investigation of the target compound as a potential prodrug that releases 5-chloro-2-methoxybenzoic acid and the 1-(benzo[d]thiazol-2-yl)azetidin-3-ol core upon esterase-mediated cleavage . This is mechanistically distinct from the covalent β-lactam mechanism of azetidin-2-one derivatives (GD series) that acylate β-lactamase active-site serines . Researchers evaluating intracellular delivery strategies for benzothiazole-containing payloads can compare the target compound's hydrolysis kinetics (in plasma, liver microsomes, or target cell lysates) against those of the more hydrolytically resistant amide-linked or ether-linked benzothiazole-azetidine analogs.

Quote Request

Request a Quote for 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.